[(2R,3R,4R,5R,6R)-6-[[(2R,3R,4Z,6Z,9R,11R,12S,13S,14R)-12-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-14-hydroxy-9,13-dimethyl-8,16-dioxo-11-(2-oxoethyl)-1-oxacyclohexadeca-4,6-dien-3-yl]methoxy]-4,5-dimethoxy-2-methyloxan-3-yl] 3-methylbutanoate;(2R,3R)-2,3-dihydroxybutanedioic acid
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Overview
Description
The compound “[(2R,3R,4R,5R,6R)-6-[[(2R,3R,4Z,6Z,9R,11R,12S,13S,14R)-12-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-14-hydroxy-9,13-dimethyl-8,16-dioxo-11-(2-oxoethyl)-1-oxacyclohexadeca-4,6-dien-3-yl]methoxy]-4,5-dimethoxy-2-methyloxan-3-yl] 3-methylbutanoate;(2R,3R)-2,3-dihydroxybutanedioic acid” is a complex organic molecule with multiple chiral centers and functional groups This compound is notable for its intricate structure, which includes various hydroxyl, methoxy, and acetyloxy groups, as well as a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry at each chiral center. The synthetic route typically begins with the preparation of the core oxane ring structures, followed by the sequential addition of the various functional groups. Key steps in the synthesis may include:
Formation of the oxane rings: This can be achieved through cyclization reactions involving diols and appropriate protecting groups.
Introduction of hydroxyl and methoxy groups: These groups can be introduced through selective oxidation and methylation reactions.
Addition of the acetyloxy group: This step may involve acetylation reactions using acetic anhydride or acetyl chloride.
Incorporation of the dimethylamino group: This can be achieved through nucleophilic substitution reactions using dimethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the formation of by-products. This could include the use of automated synthesis equipment and continuous flow reactors to ensure precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The methoxy and acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the carbonyl groups may yield primary or secondary alcohols.
Scientific Research Applications
Chemistry: As a complex organic molecule, it can be used as a model compound for studying stereochemistry and reaction mechanisms.
Biology: The compound’s multiple functional groups suggest that it may have biological activity, making it a candidate for drug discovery and development.
Medicine: The compound’s potential biological activity could make it useful in the development of new pharmaceuticals.
Industry: The compound’s unique structure and functional groups could make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. Potential molecular targets could include enzymes, receptors, and other proteins. The compound’s multiple functional groups suggest that it could interact with these targets through various types of chemical bonds, including hydrogen bonds, ionic bonds, and covalent bonds.
Comparison with Similar Compounds
Similar Compounds
- [(2R,3R,4R,5R,6R)-6-[[(2R,3R,4Z,6Z,9R,11R,12S,13S,14R)-12-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-14-hydroxy-9,13-dimethyl-8,16-dioxo-11-(2-oxoethyl)-1-oxacyclohexadeca-4,6-dien-3-yl]methoxy]-4,5-dimethoxy-2-methyloxan-3-yl] 3-methylbutanoate
- [(2R,3R,4R,5R,6R)-6-[[(2R,3R,4Z,6Z,9R,11R,12S,13S,14R)-12-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-14-hydroxy-9,13-dimethyl-8,16-dioxo-11-(2-oxoethyl)-1-oxacyclohexadeca-4,6-dien-3-yl]methoxy]-4,5-dimethoxy-2-methyloxan-3-yl] 3-methylbutanoate
Uniqueness
The compound’s uniqueness lies in its complex structure, which includes multiple chiral centers and a variety of functional groups. This complexity makes it a valuable compound for studying stereochemistry and reaction mechanisms, as well as for exploring its potential biological activity.
Properties
Molecular Formula |
C56H91NO25 |
---|---|
Molecular Weight |
1178.3 g/mol |
IUPAC Name |
[(2R,3R,4R,5R,6R)-6-[[(2R,3R,4Z,6Z,9R,11R,12S,13S,14R)-12-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-14-hydroxy-9,13-dimethyl-8,16-dioxo-11-(2-oxoethyl)-1-oxacyclohexadeca-4,6-dien-3-yl]methoxy]-4,5-dimethoxy-2-methyloxan-3-yl] 3-methylbutanoate;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C52H85NO19.C4H6O6/c1-15-38-35(26-64-51-48(63-14)47(62-13)46(31(7)67-51)70-39(58)22-27(2)3)18-16-17-19-36(56)28(4)23-34(20-21-54)44(29(5)37(57)24-40(59)69-38)72-50-43(60)42(53(11)12)45(30(6)66-50)71-41-25-52(10,61)49(32(8)65-41)68-33(9)55;5-1(3(7)8)2(6)4(9)10/h16-19,21,27-32,34-35,37-38,41-51,57,60-61H,15,20,22-26H2,1-14H3;1-2,5-6H,(H,7,8)(H,9,10)/b18-16-,19-17-;/t28-,29+,30-,31-,32+,34+,35-,37-,38-,41+,42-,43-,44-,45-,46-,47-,48-,49+,50-,51-,52-;1-,2-/m11/s1 |
InChI Key |
DAYNJDOYBLKHMJ-LGYKFTPHSA-N |
Isomeric SMILES |
CC[C@@H]1[C@H](/C=C\C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)C)(C)O)N(C)C)O)CC=O)C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)OC(=O)CC(C)C)OC)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CCC1C(C=CC=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)C)(C)O)N(C)C)O)CC=O)C)COC4C(C(C(C(O4)C)OC(=O)CC(C)C)OC)OC.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
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